Gallein

Overview

Description

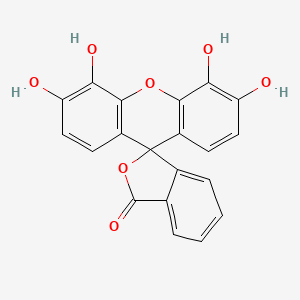

Gallein, also known as pyrogallol phthalein, is a chemical compound with the molecular formula C20H12O7. It is a small molecule inhibitor of G protein βγ subunit signaling, which plays a crucial role in various cellular processes.

Mechanism of Action

Target of Action

Gallein is a small molecule that primarily targets the Gβγ subunit of G protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to various external signals. This compound specifically inhibits the interaction of the Gβγ subunit with its downstream effectors, such as PI3 kinase and polyphosphate kinase .

Mode of Action

This compound acts by binding to the Gβγ subunit, thereby inhibiting its interaction with downstream effectors like PI3 kinase . This inhibition prevents the activation of certain signaling pathways that are typically triggered by the Gβγ subunit. For instance, in the presence of β-ionone, an odorant agonist of the olfactory receptor OR51E2, this compound can inhibit the β-ionone-induced cell invasiveness .

Biochemical Pathways

This compound affects several biochemical pathways. In the context of Mycobacterium tuberculosis (Mtb), this compound inhibits the synthesis of polyphosphate (polyP) by targeting the polyphosphate kinase . This action prevents the accumulation of cellular, extracellular, and cell surface polyP, which Mtb uses to adapt to antimicrobial pressure . Additionally, this compound has been shown to have a significant impact on the levels of Mtb metabolites involved in cell envelope synthesis and amino acid, carbohydrate, and nucleoside metabolism .

Pharmacokinetics

It’s known that this compound can be administered intraperitoneally , suggesting that it can be absorbed and distributed in the body to exert its effects.

Result of Action

This compound’s action results in several molecular and cellular effects. It can inhibit the growth of Mtb in in vitro culture and within human macrophages . In the context of cancer, this compound can inhibit the β-ionone-induced cell invasiveness in vitro, as well as the spread of metastases in vivo .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of β-ionone, an odorant agonist of the olfactory receptor OR51E2, can enhance the effects of this compound . .

Biochemical Analysis

Biochemical Properties

Gallein interacts with the Gβγ subunit, a central participant in G protein-coupled receptor (GPCR) signaling pathways . This interaction interferes with the Gβγ subunit’s interaction with PI3Kγ , which plays a crucial role in regulating platelet function and exhibiting anti-tumor activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it can inhibit the β-ionone-induced cell invasiveness in vitro, as well as the spread of metastases in vivo . In the context of Mycobacterium tuberculosis, this compound and isoniazid work synergistically to attenuate the bacterium’s ability to grow in in vitro culture and within human macrophages .

Molecular Mechanism

This compound’s mechanism of action involves interfering with the interaction between the Gβγ subunit and PI3Kγ . This interference can regulate platelet function and exhibit anti-tumor activity . In the context of Mycobacterium tuberculosis, this compound prevents the INH-induced increase in extracellular and cell surface polyP levels .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, studies have shown that this compound can inhibit the β-ionone-induced cell invasiveness over time . Furthermore, this compound and isoniazid work synergistically to attenuate Mycobacterium tuberculosis’s ability to grow in in vitro culture over time .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not extensively documented. It has been shown that this compound can inhibit the spread of metastases in vivo when β-ionone was applied through the skin .

Metabolic Pathways

This compound’s involvement in metabolic pathways is not extensively documented. It is known that this compound interferes with the Gβγ subunit’s interaction with PI3Kγ , which plays a crucial role in various cellular processes.

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not extensively documented. Given its role as an inhibitor of G protein βγ (Gβγ) subunit signaling, it is likely that it is distributed wherever Gβγ subunits are present .

Subcellular Localization

The specific subcellular localization of this compound is not extensively documented. Given its role as an inhibitor of G protein βγ (Gβγ) subunit signaling, it is likely that it is localized wherever Gβγ subunits are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gallein can be synthesized through the reaction of pyrogallol with phthalic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Gallein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Gallein has a wide range of applications in scientific research:

Cancer Treatment: This compound has been shown to inhibit the metastatic spread of tumor cells by interfering with G protein βγ subunit signaling.

Signal Transduction: It is used to study the role of G protein-coupled receptors in various cellular processes.

Platelet Function Regulation: This compound can regulate platelet function, making it useful in research related to blood clotting and cardiovascular diseases.

Antimicrobial Activity: This compound has been found to enhance the effectiveness of antibiotics against drug-resistant bacteria.

Comparison with Similar Compounds

Similar Compounds

Ellagic Acid: Like gallein, ellagic acid is a polyphenolic compound with antioxidant properties.

Quercetin: Another polyphenolic compound with anti-inflammatory and anticancer properties.

Resveratrol: Known for its antioxidant and anti-inflammatory effects.

Uniqueness of this compound

This compound’s uniqueness lies in its specific inhibition of G protein βγ subunit signaling, which is not a common feature among other polyphenolic compounds. This specific mechanism of action makes this compound particularly valuable in research focused on G protein-coupled receptor signaling and related cellular processes .

Biological Activity

Gallein is a compound recognized for its ability to inhibit G protein βγ subunit signaling, which has implications in various biological processes, including immune response modulation, cancer metastasis, and bone metabolism. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.

This compound primarily functions as an inhibitor of Gβγ subunit signaling. This inhibition affects various signaling pathways that are crucial for immune cell migration and activation. Specifically, this compound has been shown to:

- Inhibit Chemokine-Induced Migration : this compound reduces the chemotaxis of immune cells by blocking the interaction between Gβγ subunits and phosphoinositide 3-kinase (PI3K) . This mechanism is particularly relevant in inflammatory diseases where excessive immune cell accumulation leads to tissue damage.

- Impact on Immune Responses : In lupus-prone mice, this compound administration resulted in a significant reduction in T cell and B cell populations within the spleen, indicating its potential to modulate autoimmune responses .

Immune Cell Modulation

In a study examining the effects of this compound on immune cells, it was found that:

- T Cell Accumulation : this compound treatment led to a dose-dependent decrease in various T cell populations (naïve T cells, effector memory T cells) in lupus-prone mice .

- Inflammation Reduction : this compound significantly reduced kidney inflammation and glomerular damage in these models by inhibiting immune complex deposition .

Cancer Metastasis

This compound has shown promise in cancer research:

- Inhibition of Metastatic Spread : In vitro studies demonstrated that this compound could counteract the invasiveness induced by β-ionone in LNCaP prostate cancer cells. When combined with β-ionone, this compound significantly reduced metastasis in vivo without affecting tumor growth at inoculation sites .

- Potential Anticancer Agent : The findings suggest this compound may serve as a novel therapeutic agent for tumors expressing specific receptors (e.g., OR51E2) .

Effects on Bone Metabolism

Recent studies have highlighted this compound's role in bone health:

- Regulation of Osteoprotegerin (OPG) : this compound increased prostaglandin F2α-induced OPG secretion in osteoblasts, suggesting its involvement in bone remodeling processes . This effect was observed to be dose-dependent up to 10 µM concentrations.

Summary of Research Findings

Case Studies

- Lupus-Prone Mice Model :

- Prostate Cancer Model :

- Bone Health Study :

Properties

IUPAC Name |

3',4',5',6'-tetrahydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O7/c21-13-7-5-11-17(15(13)23)26-18-12(6-8-14(22)16(18)24)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,21-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLYOKFVXIVOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062180 | |

| Record name | Gallein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103-64-2 | |

| Record name | Gallein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',4',5',6'-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',5',6'-tetrahydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L0084U2QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of gallein?

A1: this compound is widely recognized as an inhibitor of G protein βγ subunit (Gβγ) signaling. [, , , , , , , , , , , , , ] It binds to Gβγ dimers, preventing their interaction with downstream effectors, thus modulating various signaling pathways. [, , , , , , , , , ]

Q2: Can you elaborate on the interaction between this compound and Gβγ subunits?

A2: this compound binds competitively to the “hot spot” of Gβγ subunits, a region crucial for the interaction with downstream signaling molecules. [, ] This binding disrupts the association of Gβγ with effectors like phospholipase C β (PLCβ), phosphoinositide 3-kinase γ (PI3Kγ), and G protein-coupled receptor kinase 2 (GRK2), ultimately modulating their activity. [, , , ]

Q3: How does this compound's inhibition of Gβγ impact cellular processes?

A3: By inhibiting Gβγ signaling, this compound influences a wide range of cellular processes, including:

- Modulation of ion channel activity: this compound has been shown to influence the activity of potassium channels, particularly the Kv7 family, affecting vascular tone and neuronal excitability. [, , ]

- Regulation of immune cell function: this compound can attenuate the migration and activation of immune cells like neutrophils and T cells, suggesting potential applications in inflammatory and autoimmune disorders. [, , ]

- Influence on cellular metabolism: Studies suggest a role for this compound in modulating cellular metabolism, potentially through influencing glucose uptake and energy production pathways. []

- Impact on receptor trafficking: this compound has been implicated in regulating the trafficking and internalization of certain G protein-coupled receptors (GPCRs), thereby affecting their downstream signaling. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C20H12O7 and a molecular weight of 364.3 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, this compound exhibits specific absorption spectra. Its solutions show strong absorption peaks around 500 nm when complexed with Tin, distinct from the absorption of this compound alone. [] Additionally, polarographic studies have provided insights into its electrochemical behavior under varying pH conditions. []

Q6: Has this compound shown any catalytic properties?

A6: While primarily known as a signaling inhibitor, research suggests that this compound might possess some catalytic properties. Studies have shown its potential to enhance photocatalytic hydrogen production when complexed with copper and paired with molecular nickel or iron catalysts. []

Q7: How does this compound perform under various conditions and in different applications?

A7: this compound has been investigated in various experimental settings:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.